3-(Allyloxy)aniline hydrochloride
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Overview
Description
3-(Allyloxy)aniline hydrochloride is a chemical compound . It is known for its potential use in different industries due to its unique physical and chemical properties.
Synthesis Analysis
The synthesis of anilines, including 3-(Allyloxy)aniline hydrochloride, has been a topic of interest in recent years . A recent study describes a metallaphotoredox-promoted three-component amination reaction using tertiary alkylamines, nitroarenes, and carboxylic acids to give N-alkyl aniline products . This method is highlighted for its availability and broad scope of the reaction substrates and its application to the expedited synthesis of drug molecules and intermediates .Chemical Reactions Analysis
The chemical reactions involving anilines, including 3-(Allyloxy)aniline hydrochloride, have been studied extensively . For instance, a recent study describes a metallaphotoredox-promoted three-component amination reaction using tertiary alkylamines, nitroarenes, and carboxylic acids to give N-alkyl aniline products .Physical And Chemical Properties Analysis
The physical and chemical properties of anilines, including 3-(Allyloxy)aniline hydrochloride, can be found in various databases .Scientific Research Applications
Genotoxic Activities of Aniline and its Metabolites
Aniline hydrochloride has been studied for its potential to induce tumors in the spleen of rats, with research aiming to clarify if aniline itself or one of its metabolites has a genotoxic potential. This study provides insights into the genotoxicity of aniline and its derivatives, suggesting implications for the safety and environmental impact of such compounds (Bomhard & Herbold, 2005).
Synthetic Applications
Research on the reaction of chloral with substituted anilines, resulting in the formation of novel substituted compounds, illustrates the synthetic utility of aniline derivatives in creating a variety of chemical structures. This could hint at the role of 3-(Allyloxy)aniline hydrochloride in similar synthetic pathways (Issac & Tierney, 1996).
Chemical Fixation of CO2
The fixation of CO2 with aniline derivatives, leading to the synthesis of functionalized azole compounds, showcases the environmental and synthetic applications of aniline derivatives. This suggests potential research applications of 3-(Allyloxy)aniline hydrochloride in carbon capture and utilization technologies (Vessally et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-prop-2-enoxyaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-6-11-9-5-3-4-8(10)7-9;/h2-5,7H,1,6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFFQUVZYWQDBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332617 |
Source
|
Record name | 3-(ALLYLOXY)ANILINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Allyloxy)aniline hydrochloride | |
CAS RN |
102879-28-7 |
Source
|
Record name | 3-(ALLYLOXY)ANILINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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